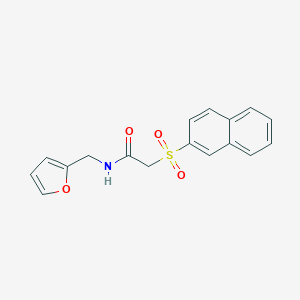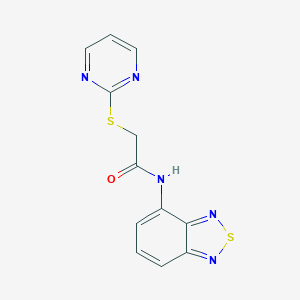![molecular formula C14H11FN4OS3 B269975 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications such as drug discovery and development, as well as in biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, indicating its potential as an anticancer agent. Additionally, this compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is its potential in drug discovery and development. This compound has shown promising results in various in vitro studies, indicating its potential as a drug candidate. However, one of the limitations of this compound is its complex synthesis process, which requires specialized knowledge and equipment.
Future Directions
There are several future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. One potential direction is the development of this compound as an anticancer agent. Further in vitro and in vivo studies are needed to determine the efficacy and safety of this compound in the treatment of various types of cancer. Additionally, further research is needed to explore the potential of this compound in the treatment of neurological disorders such as Alzheimer's disease. Finally, research is also needed to optimize the synthesis process of this compound to make it more accessible for scientific research.
Synthesis Methods
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves a multi-step process that requires specialized knowledge and equipment. The process involves the condensation of 4-fluoroaniline with thiosemicarbazide in the presence of acetic acid to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of sodium hydroxide to form the final product, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has shown potential in various scientific research applications. One of the most significant applications is in drug discovery and development. This compound has been found to have antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease.
properties
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
|---|---|
Molecular Formula |
C14H11FN4OS3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11FN4OS3/c1-8-18-19-14(23-8)22-7-12(20)17-13-16-11(6-21-13)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,17,20) |
InChI Key |
UUDZWXRMLYVAED-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole](/img/structure/B269892.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)
![2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B269904.png)
![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269913.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269915.png)
![2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B269923.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269925.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269928.png)